molecular formula C13H18O5 B8501327 Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate

Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate

Cat. No.: B8501327
M. Wt: 254.28 g/mol
InChI Key: QPYQBVVNDOINQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate is an organic compound with the molecular formula C13H18O5 It is a derivative of phenylpropionate, characterized by the presence of two methoxy groups on the phenyl ring and a hydroxy group on the propionate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(3,4-dimethoxyphenyl)-3-hydroxypropionic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.

Major Products

    Oxidation: 3-(3,4-dimethoxyphenyl)-3-oxopropionic acid.

    Reduction: Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxypropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes or receptors, thereby altering cellular processes and signaling pathways.

Comparison with Similar Compounds

Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate can be compared with other similar compounds, such as:

    3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions of the phenyl ring.

    (3,4-Dimethoxyphenyl)acetyl chloride: A related compound used in organic synthesis.

    4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone: A derivative with potential therapeutic applications.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H18O5

Molecular Weight

254.28 g/mol

IUPAC Name

ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate

InChI

InChI=1S/C13H18O5/c1-4-18-13(15)8-10(14)9-5-6-11(16-2)12(7-9)17-3/h5-7,10,14H,4,8H2,1-3H3

InChI Key

QPYQBVVNDOINQO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=C(C=C1)OC)OC)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The mixture of 5.0 g (20 mmol) of ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxypropionate, 1.4 g (13 mmol) of vinyl caproate and 1.0 g of lipase PS was stirred at room temperature for 12 days. After the lipase was removed by filtration, the filtrate was eluted by column chromatography (eluting solution; 9/1 of toluene/ethyl acetate) to obtain 2 g (>50%ee) of (-)-ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxypropionate and 4.3 g (about 43%ee) of (+)-ethyl 3-(3,4-dimethoxyphenyl)-3-hexanoyloxypropionate.

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